ethyl 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzoate
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Overview
Description
Ethyl 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate group, a glycine derivative, and a methylsulfonyl group. Its molecular formula is C19H23NO5S, and it has a molecular weight of approximately 377.45 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the glycine derivative, which is then reacted with the appropriate benzoate compound. The methylsulfonyl group is introduced through a sulfonylation reaction, often using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Ethyl 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, potentially leading to various pharmacological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 4-{[N-(methylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzoate can be compared with similar compounds such as:
This compound: Similar structure but different substituents on the benzoate group.
This compound: Similar structure but different substituents on the glycine derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-[methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-27-20(24)17-9-11-18(12-10-17)21-19(23)15-22(28(2,25)26)14-13-16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNGELBAWDLAIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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